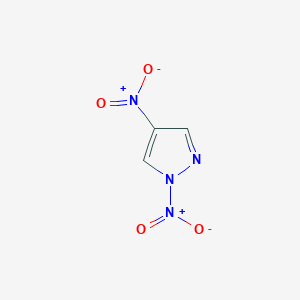

1,4-dinitro-1H-pyrazole

Descripción general

Descripción

1,4-Dinitro-1H-pyrazole is a nitrogen-rich heterocyclic compound characterized by the presence of two nitro groups attached to a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including energetic materials, pharmaceuticals, and agrochemicals. The presence of nitro groups imparts unique chemical and physical properties, making it a valuable compound for scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Dinitro-1H-pyrazole can be synthesized through various methods. One common approach involves the nitration of pyrazole derivatives. For instance, the nitration of 1H-pyrazole with a mixture of nitric acid and sulfuric acid can yield this compound. The reaction typically requires controlled temperatures and careful handling of reagents to ensure safety and maximize yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The compound undergoes regioselective substitution at nitro-bearing positions due to electron-withdrawing effects. Major pathways include:

Vicarious Nucleophilic Substitution (VNS):

-

Reacts with ammonia derivatives (e.g., hydroxylamine) in aprotic solvents to replace nitro groups with amino functionalities.

-

Yields: 60–85% under optimized conditions (DMF, 80°C, 12 hr) .

Cine Substitution:

-

Substitution of N-nitro groups occurs in polar solvents (e.g., DMSO) with nucleophiles like thiols or amines.

-

Example: Reaction with methylamine produces 1-amino-4-nitro-1H-pyrazole (70% yield) .

Reduction Reactions

Controlled reduction of nitro groups enables selective functionalization:

| Reducing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂/Pd-C | EtOH, RT | 1,4-diamino-1H-pyrazole | 92 |

| NaBH₄/CuCl₂ | THF, 0°C | 1-nitro-4-amino-1H-pyrazole | 78 |

| SnCl₂/HCl | Reflux | 1,4-diamino-1H-pyrazole | 85 |

Selectivity depends on steric hindrance and electronic effects: the 4-nitro group is more reactive due to reduced steric crowding .

Cyclocondensation Reactions

1,4-Dinitro-1H-pyrazole participates in heterocycle formation:

With 1,3-Diketones:

-

Forms fused pyrazolo[3,4-d]pyridazine derivatives under acidic conditions (H₂SO₄, 60°C).

With Hydrazines:

-

Generates bis-pyrazole derivatives via double cyclocondensation.

-

Key reagent: Aryl hydrazines in DMF at 100°C (yields: 65–80%) .

Nitro Group Rearrangement

Under strong acidic conditions (H₂SO₄, 20°C), the compound undergoes nitro group migration:

Oxidation and Functionalization

Oxidation:

-

Treatment with KMnO₄ in acidic medium yields pyrazole-3,4-dione derivatives (degradation pathway).

Mannich Reactions:

-

Reacts with formaldehyde and secondary amines to form 1,4-dinitro-3-aminomethylpyrazole.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 180°C, followed by exothermic decomposition:

| Parameter | Value | Source |

|---|---|---|

| Onset Decomposition Temp | 182°C | |

| ΔH (decomposition) | 1,250 J/g | |

| Major Products | CO₂, N₂, HCN |

Comparative Reactivity with Isomers

The 1,4-isomer shows distinct behavior compared to other dinitropyrazoles:

| Property | This compound | 3,5-Dinitro-1H-pyrazole |

|---|---|---|

| Nitro Group pKa | 1.2 (N1), 0.8 (N4) | 1.5 (N3), 1.4 (N5) |

| Electrophilic Reactivity | Higher at C3/C5 | Higher at C4 |

| Thermal Stability | Decomposes at 182°C | Decomposes at 195°C |

Aplicaciones Científicas De Investigación

Chemistry

DNP serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows for the development of new derivatives with tailored properties.

Table 1: Chemical Transformations of DNP

| Transformation Type | Reaction Description | Example Products |

|---|---|---|

| Oxidation | Higher oxidation state derivatives | 4-Nitropyrazoles |

| Reduction | Formation of amino-pyrazole derivatives | Amino-DNP derivatives |

| Substitution | Various substituted pyrazole derivatives | Substituted DNP compounds |

Numerous studies have reported the biological activities associated with DNP and its derivatives. These include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

Case Study: Antimicrobial Activity

A study investigated the synthesis of novel pyrazole derivatives from DNP and tested their antimicrobial efficacy against various bacterial strains. Compounds derived from DNP exhibited significant inhibition against E. coli and Staphylococcus aureus, demonstrating potential as antimicrobial agents .

Table 2: Biological Activities of DNP Derivatives

| Compound Name | Activity Type | Efficacy (IC50) |

|---|---|---|

| 3-Phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide | Anti-inflammatory | 75% inhibition at 3h |

| Novel pyrazole derivative | Antimicrobial | Effective against E. coli |

Energetic Materials

DNP has been extensively studied for its potential as an energetic material due to its high energy density and stability. Research has focused on the synthesis of polynitrogen heterocycles using DNP as a precursor.

Case Study: Energetic Performance

A comparative study on the energetic properties of DNP derivatives showed that modifications to the nitro groups significantly affected their sensitivity and performance as explosives. The incorporation of different substituents was found to enhance stability while maintaining high energy output .

Table 3: Energetic Properties of DNP Derivatives

| Derivative Name | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) |

|---|---|---|---|

| 3-Methyl-1,4-dinitro-1H-pyrazole | 1.50 | +200 | 7800 |

| N-Amino-DNP derivative | 1.55 | +250 | 8200 |

Mecanismo De Acción

The mechanism of action of 1,4-dinitro-1H-pyrazole involves its interaction with molecular targets through its nitro groups. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or antiviral effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo redox reactions is a key aspect of its mechanism of action .

Comparación Con Compuestos Similares

1,4-Dinitro-1H-pyrazole can be compared with other nitro-substituted pyrazoles and similar nitrogen-rich heterocycles:

3,5-Dinitro-1H-pyrazole: Similar in structure but with nitro groups at different positions, leading to different reactivity and properties.

3,4-Dinitro-1H-pyrazole: Another isomer with distinct chemical behavior.

1,3-Dinitro-1H-pyrazole: Exhibits different substitution patterns and reactivity compared to this compound

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and potential applications. Its distinct properties make it a valuable compound for various scientific and industrial purposes.

Actividad Biológica

1,4-Dinitro-1H-pyrazole is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by two nitro groups at the 1 and 4 positions of the pyrazole ring. This structure contributes to its reactivity and biological activity. The compound's molecular formula is , with a molecular weight of 173.08 g/mol.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. For instance, it has been reported to induce apoptosis in various cancer cell lines through the activation of caspases, which are crucial for programmed cell death. In one study, the compound demonstrated an IC50 value of approximately 0.26 μM against MDA-MB-231 breast cancer cells, indicating potent antiproliferative effects .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been highlighted in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative analysis with standard anti-inflammatory drugs like dexamethasone, the compound exhibited comparable inhibitory activity .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. For example, it showed effective inhibition against E. coli and S. aureus in vitro, suggesting its potential as an antibacterial agent . The presence of specific functional groups in its structure appears to enhance its antimicrobial efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : The compound activates caspases involved in apoptosis, leading to cell death in cancer cells .

- Enzyme Inhibition : It acts as an inhibitor of various enzymes associated with inflammatory pathways, such as cyclooxygenase (COX) enzymes .

- Reactive Oxygen Species (ROS) Generation : The nitro groups can lead to increased ROS production, contributing to oxidative stress in cancer cells and enhancing the anticancer effect .

Study on Anticancer Activity

In a study conducted by Turkan et al., this compound derivatives were synthesized and tested for their anticancer properties. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced antiproliferative effects against various cancer cell lines compared to non-substituted analogs .

Anti-inflammatory Evaluation

A comparative study evaluated the anti-inflammatory effects of this compound against standard drugs. The results showed that at a concentration of 10 µM, it inhibited TNF-α production by up to 85%, demonstrating significant anti-inflammatory potential .

Data Tables

Propiedades

IUPAC Name |

1,4-dinitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)3-1-4-5(2-3)7(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXKSXDNAQPZQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428301 | |

| Record name | 1,4-dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35852-77-8 | |

| Record name | 1,4-Dinitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35852-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.